1,3-Di-ethyl-9-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione is a purine derivative with a complex structure that includes multiple functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. One common method includes the reaction of 1,3-dimethylxanthine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A structurally similar compound with different alkyl groups.
1,3-Diethylxanthine: Another purine derivative with similar properties.
9-Methylxanthine: Shares the methyl group at the 9-position but differs in other substituents.
Uniqueness
1,3-Diethyl-9-methyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar purine derivatives.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,3-diethyl-9-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-8-7(11-6-12(8)3)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |
InChI Key |
YOVVPTCKECUXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.